molecular formula C16H14BrNO3S B2478587 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide CAS No. 2034277-49-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide

Cat. No.: B2478587
CAS No.: 2034277-49-9
M. Wt: 380.26
InChI Key: FAUZOJOYMCZASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide (CAS 2034277-49-9) is a high-purity, synthetically produced carboxamide derivative of significant interest in medicinal chemistry and pharmaceutical research . Its defined molecular architecture incorporates both a benzofuran and a brominated thiophene ring, connected via a hydroxypropyl linker group . The electron-withdrawing bromine substituent on the thiophene ring is a critical feature, modulating the compound's electronic properties and enhancing its stability, making it suitable for precise research applications as a potential lead structure or analytical reference standard . Benzofuran-2-carboxamide derivatives have recently emerged as a novel class of modulators for Aβ42 aggregation, a key process in the pathogenesis of Alzheimer's disease . Research indicates that small molecules with planar, bicyclic aromatic rings, such as benzofuran, can interact with and bind to the cross-β-sheet structures of Aβ aggregates . These compounds can be chemically tuned to act as either inhibitors to prevent fibril formation or promoters to accelerate aggregation, making them invaluable pharmacological tools for studying the mechanisms of Alzheimer's progression . Furthermore, the benzofuran scaffold is extensively investigated in oncology research. The incorporation of halogen atoms, such as bromine, is a established strategy to significantly enhance cytotoxic activity, as halogens can form halogen bonds with nucleophilic sites on biological targets, improving binding affinity and anti-proliferative potency . This compound is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c1-16(20,9-18-15(19)13-7-11(17)8-22-13)14-6-10-4-2-3-5-12(10)21-14/h2-8,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUZOJOYMCZASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on this compound are absent in the provided evidence, structural analogs and synthetic pathways from the literature allow inferring key distinctions:

Substituent Effects on Aromatic Cores

N-(4-bromophenyl)furan-2-carboxamide () Core structure: Furan ring with a 4-bromophenyl substituent. Key differences: Lacks the hydroxypropyl chain and thiophene ring present in the target compound. The bromine is on the phenyl group rather than the thiophene, which may alter electronic properties and binding interactions .

1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide ()

  • Core structure : Pyrrolidine ring fused with bromobenzoyl and phenyl groups.
  • Key differences : Features a benzoyl group instead of benzofuran and a pyrrolidine ring instead of hydroxypropyl. The bromine is on the benzoyl moiety, suggesting divergent reactivity compared to the thiophene-brominated target compound .

Functional Group Variations

  • Hydroxypropyl chain : Present in the target compound but absent in analogs from and . This group may enhance hydrophilicity or enable hydrogen bonding, differentiating it from more lipophilic analogs like N-(4-bromophenyl)furan-2-carboxamide .
  • Thiophene vs.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly in relation to neuroprotection, antimicrobial properties, and its mechanism of action.

Chemical Structure

The compound features a benzofuran moiety linked to a thiophene ring through a carboxamide group. The presence of hydroxyl and bromine substituents enhances its biological profile, potentially influencing its interactions with biological targets.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzofuran and thiophene compounds exhibit significant neuroprotective properties, particularly against amyloid-beta (Aβ) induced cytotoxicity. For instance, compounds structurally similar to this compound have been shown to modulate Aβ42 fibrillogenesis.

  • Mechanism : Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in either promoting or inhibiting Aβ42 aggregation. Compounds with specific substituents can either prevent or enhance fibrillogenesis, which is critical in Alzheimer's disease pathology .
CompoundConcentration (μM)Effect on Aβ42 Fibrillogenesis
4 d1Weak promoter (1.57-fold)
4 d5Moderate promotion (1.92-fold)
4 d25Significant promotion (2.70-fold)

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Some studies have reported that certain benzofuran-based compounds exhibit profound activity against Mycobacterium tuberculosis and other bacterial strains.

  • In Vitro Studies : Compounds derived from benzofuran showed inhibitory concentrations (IC) as low as 0.60 μM against M. tuberculosis, indicating strong antimicrobial potential with low toxicity towards mammalian cells .
CompoundMIC (μg/mL)Activity
6-Benzofurylpurine<0.60Highly potent against MTB
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran3.12Most active with lower cytotoxicity

Case Studies

  • Neuroprotection Against Aβ42 : In a study involving mouse hippocampal neuronal HT22 cells, compounds similar to this compound demonstrated significant neuroprotection against Aβ42-induced cytotoxicity, suggesting their potential therapeutic application in neurodegenerative diseases .
  • Antimycobacterial Screening : A series of benzofuran derivatives were synthesized and screened for their activity against M. tuberculosis. The results indicated that modifications at specific positions on the benzofuran structure significantly impacted their antimicrobial efficacy, highlighting the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.